o-Methoxy-alpha-methylphenethylamine hydrochloride
Overview
Description
Synthesis Analysis
Methoxyamine, a related compound, is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis
The molecular structure of o-Methoxy-alpha-methylphenethylamine hydrochloride is represented by the formula C10H15NO∙ClH . It is also available as a 2D Mol file .Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines. Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Scientific Research Applications
Synthesis and Chemical Analysis
Efficient Synthesis Methods : Research demonstrates methods for synthesizing compounds related to o-Methoxy-alpha-methylphenethylamine hydrochloride. An example includes an efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids (Kim et al., 2003).
Gas Chromatography-Mass Spectrometry Analysis : Studies have utilized GC-MS for analyzing acylated derivatives of phenethylamines, contributing to the understanding of their chemical properties and structural differentiation (Awad et al., 2007).
Metabolism and Biochemical Reactions
In Vivo Metabolism Studies : In vivo metabolism of related phenethylamines has been studied in rats to understand metabolic pathways and identify urinary metabolites (Kanamori et al., 2002).
Biochemical Profiling : Research on the biochemical profile of novel compounds similar to o-Methoxy-alpha-methylphenethylamine hydrochloride has been conducted, indicating potential antidepressant activity (Muth et al., 1986).
Pharmacological and Therapeutic Potential
Monoamine Oxidase Inhibition : Studies on derivatives of o-Methoxy-alpha-methylphenethylamine hydrochloride have shown monoamine oxidase inhibiting activity, suggesting potential therapeutic applications (Ferguson & Keller, 1975).
Alpha-Adrenergic Activity : Research on phenylethylamines related to methoxamine, a compound structurally related to o-Methoxy-alpha-methylphenethylamine hydrochloride, has explored their direct alpha 1-receptor agonist activity (DeMarinis et al., 1981).
Molecular and Structural Analysis
Density Functional Theory Studies : The structural properties of phenethylamines, including o-Methoxy-alpha-methylphenethylamine, have been optimized using density functional theory, providing insights into their molecular properties (Zira, 2015).
Nuclear Magnetic Resonance Studies : NMR studies have been conducted to elucidate the structure of compounds like 4-methoxy-N-methylphenethylamine, contributing to a deeper understanding of their molecular structure (Ortner et al., 1979).
properties
IUPAC Name |
1-(2-methoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBBTRLKWTAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Methoxy-alpha-methylphenethylamine hydrochloride | |
CAS RN |
5344-61-6 | |
Record name | NSC1139 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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